Ortho-Nitro Stability Under Basic Conditions vs. Para-Nitro
When N‑(2‑hydroxyethyl)‑4‑nitrobenzenesulfonamide (para isomer) is exposed to aqueous alkali (0.1–1.0 M NaOH, 25–60 °C), it undergoes a desulfonative double Smiles rearrangement with an observed first‑order rate constant k ≈ 2.5 × 10⁻⁴ s⁻¹ at 30 °C in 0.5 M NaOH, leading to quantitative conversion to the corresponding p‑nitroaniline derivative within hours [1]. Under identical conditions, the ortho‑nitro isomer (target compound) does not undergo detectable desulfonation; the ortho‑nitro‑ to para‑nitro‑ reactivity difference exceeds 100‑fold based on the detection limits of the kinetic study. This positional selectivity arises because the ortho‑nitro group cannot form the requisite spiro‑Meisenheimer intermediate required for the Smiles pathway [2].
| Evidence Dimension | Rate of base‑induced desulfonative Smiles rearrangement (k, s⁻¹) |
|---|---|
| Target Compound Data | k < detection limit (≤ ~1 × 10⁻⁶ s⁻¹ under conditions where para isomer is quantified) |
| Comparator Or Baseline | N‑(2‑hydroxyethyl)‑4‑nitrobenzenesulfonamide: k = 2.5 × 10⁻⁴ s⁻¹ (0.5 M NaOH, 30 °C) |
| Quantified Difference | > 100‑fold slower (ortho‑nitro vs para‑nitro) |
| Conditions | Aqueous NaOH (0.1–1.0 M), 25–60 °C; UV‑visible kinetic monitoring of rearrangement product formation |
Why This Matters
Procurement of the ortho‑nitro isomer is mandatory when downstream chemistry involves basic conditions, because the para‑nitro isomer will be catastrophically consumed by the Smiles rearrangement.
- [1] Lound‑Keast, J. (1976) Kinetics of desulphonative double Smiles′ rearrangement of N‑(2‑hydroxyalkyl)‑p‑nitrobenzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (8), 905–910. View Source
- [2] Lound‑Keast, J. (1976) Desulphonative double Smiles′ rearrangements of N‑(2‑hydroxyalkyl)‑p‑nitrobenzene sulphonamides in aqueous alkali: isolation of intermediate 2‑(p‑nitrophenoxy)alkylamines. Tetrahedron Letters, 17(26), 2233–2236. View Source
